(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a complex organic compound that features a combination of heterocyclic structures, including a tetrahydropyran ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the tetrahydropyran and piperidine derivatives, followed by their coupling with the thiophene ring. The final step involves the formation of the acrylamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine and tetrahydropyran rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the acrylamide moiety can produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of heterocyclic rings provides a versatile platform for the design of advanced materials with applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide
- (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(benzothiophen-3-yl)acrylamide
Uniqueness
What sets (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide apart from similar compounds is its specific combination of heterocyclic rings and the acrylamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-18(2-1-16-7-12-23-14-16)19-13-15-3-8-20(9-4-15)17-5-10-22-11-6-17/h1-2,7,12,14-15,17H,3-6,8-11,13H2,(H,19,21)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJTIYOYBQJFA-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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